Product packaging for L-ORNITHINE:HCL (13C5; 15N2)(Cat. No.:)

L-ORNITHINE:HCL (13C5; 15N2)

Cat. No.: B1579836
M. Wt: 175.57
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Tracers in Metabolism Studies

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules of interest, allowing researchers to follow their journey through various metabolic pathways. isotope.commedchemexpress.com The use of these tracers has become increasingly widespread due to their ability to provide detailed information on the origin and relative production rates of downstream metabolites. medchemexpress.com By introducing a labeled substrate into a biological system, scientists can trace its conversion into other compounds, thereby mapping the metabolic wiring of cells. This methodology has proven invaluable in understanding the impact of genetic alterations and external stimuli on metabolism. medchemexpress.com The development of high-resolution mass spectrometry has further enhanced the utility of stable isotope tracers, making their application more accessible and straightforward. medchemexpress.com

Advantages of Stable Isotopes over Radioactive Tracers

Stable isotopes offer several distinct advantages over their radioactive counterparts, making them a preferred choice in many research applications. isotope.comsigmaaldrich.com

Direct Measurement of Tracer-to-Tracee Ratio by Mass Spectrometry

Mass spectrometry is the primary analytical technique for detecting and quantifying stable isotope tracers. isotope.compharmaffiliates.com This method allows for the direct measurement of the tracer-to-tracee ratio (TTR), which is the ratio of the labeled molecule (tracer) to the unlabeled, naturally occurring molecule (tracee). isotope.comnih.gov This direct measurement provides a highly precise and accurate quantification of metabolic flux. chemicalbook.com In contrast, studies using radioactive tracers require separate measurements of concentration and radioactivity to calculate the specific activity, which is the equivalent of the TTR. isotope.com The ability to simultaneously measure both the tracer and tracee with high precision is a significant analytical advantage of stable isotope methodology. evitachem.com

Role of L-Ornithine in Central Metabolic Pathways

L-Ornithine is a non-proteinogenic amino acid, meaning it is not used in the synthesis of proteins, but it plays a crucial role in several central metabolic pathways. medchemexpress.comisotope.com It is a key intermediate in the urea (B33335) cycle, the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism. medchemexpress.comsigmaaldrich.com In this cycle, L-Ornithine is converted to L-Citrulline, facilitating the removal of excess nitrogen from the body. medchemexpress.com Furthermore, L-Ornithine serves as a precursor for the biosynthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential molecules for cell proliferation, differentiation, and tissue repair. medchemexpress.comsigmaaldrich.com It is also a precursor for the synthesis of other amino acids, including proline and glutamic acid. isotope.com

L-ORNITHINE:HCL (13C5; 15N2): A Specialized Tool for Metabolic Investigation

Properties

Molecular Weight

175.57

Purity

98%

Origin of Product

United States

Chemical and Physical Properties

L-ORNITHINE:HCL (13C5; 15N2) is a stable isotope-labeled version of L-Ornithine hydrochloride. In this compound, all five carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and both nitrogen atoms are replaced with the heavy isotope Nitrogen-15 (¹⁵N). This extensive labeling results in a significant mass shift, making it easily distinguishable from its unlabeled counterpart in mass spectrometry analysis.

PropertyValue
Chemical Formula ¹³C₅H₁₃Cl¹⁵N₂O₂
Molecular Weight 175.57 g/mol
Labeled CAS Number 1346617-00-2
Unlabeled CAS Number 3184-13-2
Isotopic Purity Typically ≥98% for ¹³C and ¹⁵N
Physical Form Powder

Table 1: of L-ORNITHINE:HCL (13C5; 15N2). Data sourced from. sigmaaldrich.comeurisotop.com

Role in Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. L-ORNITHINE:HCL (13C5; 15N2) is an ideal tracer for such studies due to its central role in nitrogen and carbon metabolism. eurisotop.comnih.gov By introducing this labeled compound, researchers can track the distribution of the ¹³C and ¹⁵N isotopes into various downstream metabolites. This allows for the precise calculation of flux through pathways such as the urea (B33335) cycle and polyamine biosynthesis. eurisotop.comnih.gov The dual labeling with both ¹³C and ¹⁵N provides a more comprehensive picture of metabolic dynamics, enabling the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov

Applications in Studying Specific Metabolic Pathways

Urea (B33335) Cycle

The urea cycle is a critical pathway for the disposal of excess nitrogen. drugbank.com L-Ornithine is a key intermediate in this cycle. drugbank.com By using L-ORNITHINE:HCL (13C5; 15N2) as a tracer, researchers can follow the incorporation of the labeled nitrogen and carbon atoms into urea and other intermediates of the cycle. medchemexpress.commedchemexpress.com This allows for the quantification of urea cycle flux and the investigation of how this pathway is regulated under different physiological and pathological conditions.

Polyamine Biosynthesis

Polyamines are essential for cell growth and proliferation, and their synthesis begins with the decarboxylation of L-Ornithine. drugbank.com Isotope tracer experiments using labeled ornithine can elucidate the dynamics of this pathway. nih.gov For instance, studies have used isotopically labeled lysine (B10760008) to investigate the promiscuous activity of ornithine decarboxylase, the first enzyme in polyamine synthesis, demonstrating its ability to also decarboxylate lysine to form cadaverine. nih.gov The use of L-ORNITHINE:HCL (13C5; 15N2) allows for a direct and precise measurement of the flux from ornithine into the polyamine pathway.

Synthesis and Purification

The synthesis of L-ORNITHINE:HCL (13C5; 15N2) is a complex process that starts with precursors already enriched with ¹³C and ¹⁵N. The general synthesis of L-Ornithine hydrochloride often involves the conversion of L-arginine. google.com For the isotopically labeled version, similar chemical or enzymatic methods are employed, but with labeled starting materials.

Purification is a critical step to ensure the high chemical and isotopic purity required for metabolic research. Common purification methods for L-Ornithine hydrochloride include recrystallization from solvents like ethanol (B145695) and water, and the use of ion-exchange chromatography to remove impurities such as citrulline and arginine. google.comchemicalbook.com For the labeled compound, these methods are adapted to handle the smaller quantities and higher value of the material. The final product is typically a white crystalline powder. chemicalbook.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of L-Ornithine:HCl (13C5; 15N2) for high isotopic purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, pH, reaction time) and purification via High-Performance Liquid Chromatography (HPLC) with reversed-phase columns (e.g., C18). For example, isotopic labeling of similar compounds involves nitrogen purging, anhydrous solvents, and stepwise addition of reagents to minimize side reactions . Yield calculations should use HPLC analysis, with typical yields around 30–35% for labeled amino acids .

Q. What analytical techniques are critical for verifying the structural integrity and isotopic purity of L-Ornithine:HCl (13C5; 15N2)?

  • Methodological Answer : Confirm identity and purity using:

  • LC-MS/MS : Validates molecular weight and isotopic enrichment (e.g., 99% for 13C and 15N) .
  • 1H/13C NMR : Ensures correct stereochemistry and absence of unlabeled contaminants .
  • Elemental Analysis or HRMS : Quantifies isotopic ratios and detects impurities .

Q. How should L-Ornithine:HCl (13C5; 15N2) be stored to maintain stability in long-term studies?

  • Methodological Answer : Store as a lyophilized powder at -20°C in airtight, light-protected containers. For in vivo use, prepare fresh solutions in sterile water or buffer to prevent hydrolysis or isotopic exchange .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) using L-Ornithine:HCl (13C5; 15N2) resolve contradictions in nitrogen vs. carbon incorporation data?

  • Methodological Answer : In tracer studies, discrepancies arise when 15N labels incorporate into metabolites (e.g., 5-hydroxynorvaline) without 13C backbone transfer. Use GC-MS with trimethylsilyl derivatization to distinguish between m/z shifts from 15N (m+1) and 13C (m+5/m+6). Normalize data to unlabeled controls and cross-validate with parallel experiments using singly labeled precursors (e.g., [15N2]-glutamine) .

Q. What experimental design considerations are critical for in vivo studies using L-Ornithine:HCl (13C5; 15N2) in mammalian models?

  • Methodological Answer :

  • Dosage : Administer via intraperitoneal injection or dietary supplementation at 5–10 mM concentrations .
  • Sampling : Collect tissues at multiple timepoints (e.g., 2–48 hours) to capture dynamic flux.
  • Normalization : Express Whole-Body Production (WBP) relative to lean body mass and validate using isotopomer spectral analysis (ISA) .

Q. How can researchers address low yields or side products during scaled-up synthesis of deuterated L-Ornithine analogs?

  • Methodological Answer : For deuterated variants (e.g., DL-Ornithine:HCl D7), optimize solvent systems (e.g., ethanol/water mixtures) and reaction temperatures to minimize racemization. Use silica gel chromatography with triethylamine-containing eluents to separate mesylated intermediates. Scale-up requires inert atmosphere (N2/Ar) and real-time monitoring via TLC .

Q. What advanced techniques improve sensitivity in detecting L-Ornithine:HCl (13C5; 15N2) in complex biological matrices?

  • Methodological Answer :

  • Derivatization : Use AccQ-Tag or dansyl chloride to enhance MS ionization efficiency.
  • Chromatography : Employ hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
  • Data Acquisition : Use high-resolution mass spectrometers (HRMS) in parallel reaction monitoring (PRM) mode to differentiate isotopic clusters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.